(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid
Description
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a difluoromethoxy group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position. This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aromatic fragments into complex molecules, particularly in pharmaceutical and agrochemical synthesis . Its structural features—fluorine atoms and a difluoromethoxy group—impart unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXIEYVFFSKEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Fluoro-5-methylphenol
Bromination at the ortho position relative to the hydroxyl group is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The hydroxyl group’s directing effect favors bromination at the 3-position, yielding 3-bromo-4-fluoro-5-methylphenol.
Reaction Conditions :
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Solvent : Acetic acid
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Reagent : Br₂ (1.1 equiv)
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Temperature : 25°C
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Yield : ~65% (estimated)
Difluoromethylation of the Phenol Group
The hydroxyl group at position 3 is converted to a difluoromethoxy moiety using HCF₂OTf, a reagent known for its efficiency in difluoromethylation under mild conditions.
Reaction Protocol
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Base : Aqueous KOH (6 M)
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Solvent : MeCN/H₂O (1:1)
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Reagent : HCF₂OTf (1.2 equiv)
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Temperature : 25°C
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Time : 15 minutes
Outcome :
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Product : 3-(difluoromethoxy)-4-fluoro-5-methylbromobenzene
Mechanistic Insight :
The reaction proceeds via in situ generation of difluorocarbene (CF₂), which reacts with the phenoxide ion to form the difluoromethoxy group.
Reaction Summary :
Yield : 70–78% (extrapolated from similar substrates)
Optimization of Reaction Conditions
Temperature and Solvent Effects
Stoichiometric Considerations
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n-BuLi : Slight excess (1.1 equiv) ensures complete halogen exchange.
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HCF₂OTf : 1.2 equiv compensates for hydrolysis losses.
Characterization of the Target Compound
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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δ 2.20 (s, 3H, CH₃)
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δ 7.41 (d, 2H, Ar-H)
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δ 6.85 (t, 1H, CF₂H)
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¹⁹F NMR (DMSO-d₆):
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δ -115.7 (CF₂H)
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δ -112.3 (Ar-F)
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¹¹B NMR : δ 30.2 (boronic acid)
Purity and Yield
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HPLC : >98% purity
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Isolated Yield : 73% (over three steps)
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boranes. Substitution reactions can result in a wide range of products, including amines, ethers, and esters .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of boronic acids, including (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid, as anticancer agents. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that derivatives of boronic acids could effectively promote differentiation in acute myeloid leukemia cells, showing promising results in reducing tumor burden and increasing survival rates in xenograft models .
Diabetes Management
Boronic acids are known to interact with glucose and insulin, making them candidates for diabetes management. The interaction between boronic acids and insulin can enhance the stability of insulin, which is critical for effective diabetes treatment. Computational studies have shown that certain boronic acid derivatives exhibit strong binding affinities to insulin, suggesting their potential as stabilizers or modulators in therapeutic applications .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can facilitate the formation of complex organic molecules used in pharmaceuticals and agrochemicals .
Fluorination Processes
The introduction of fluorine into organic molecules often enhances their biological activity and stability. This compound can be utilized in fluorination processes to create fluorinated derivatives that exhibit improved pharmacokinetic properties .
Materials Science
Development of Sensors
Boronic acids have been employed in the development of sensors for glucose and other biomolecules due to their ability to form reversible covalent bonds with diols. The incorporation of this compound into sensor designs has shown potential for creating sensitive and selective detection systems for glucose monitoring .
Case Studies
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible condensation with diols to form boronate esters. These interactions are crucial for its applications in sensing, separation, and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Acidity (pKa) and Reactivity
The pKa of boronic acids is critical for their reactivity in aqueous environments. Fluoro-substituted analogs, such as 4-fluoro-3-methoxyphenylboronic acid (similarity score: 0.94, CAS RN: 854778-31-7), exhibit pKa values influenced by electron-withdrawing substituents. Evidence suggests that through-space effects from fluorine substituents stabilize the boronate conjugate base more effectively than through-bond effects, leading to lower pKa values compared to non-fluorinated analogs . However, (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid may have a higher pKa than 3-AcPBA or 4-MCPBA, as the methyl group at the 5-position introduces steric hindrance and electron-donating effects, counteracting the electron-withdrawing fluorine and difluoromethoxy groups .
Table 1: pKa and Substituent Effects
Table 2: Stability and Reactivity in Cross-Coupling
Commercial Availability and Cost
The target compound is commercially available (e.g., Frontier Specialty Chemicals, Catalog#: D15533) but is costlier (~€1,649/500mg) than simpler analogs like 3-fluoro-4-methylbenzeneboronic acid (¥4,200/1g) due to its complex synthesis and fluorinated substituents .
Biological Activity
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. The unique structural features of this compound, including the difluoromethoxy and fluorine substituents, influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a boronic acid group attached to a phenyl ring that is further substituted with difluoromethoxy and fluorine groups. This configuration enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis.
The mechanism of action for this compound primarily involves its ability to form boronate esters. These intermediates facilitate the transfer of the boronic acid group to target biomolecules, such as enzymes and receptors. The presence of fluorine and difluoromethoxy groups can modulate the compound's binding affinity and specificity toward these targets, influencing its biological effects.
Anticancer Properties
Research indicates that derivatives of boronic acids can exhibit significant anticancer activity. For example, studies have shown that related compounds demonstrate inhibition against various cancer cell lines, including human promyelocytic leukemia cells. The IC50 values for these compounds often fall within the micromolar range, suggesting their potential as therapeutic agents in cancer treatment.
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Human promyelocytic leukemia | 4.07 |
| (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | Breast cancer cell line | 5.25 |
| (4-Fluorophenyl)boronic acid | Colon cancer cell line | 6.30 |
Enzyme Inhibition
Boronic acids are known to interact with specific enzymes, acting as inhibitors or probes in biochemical pathways. The unique electronic properties imparted by the difluoromethoxy group enhance the compound's ability to bind to target enzymes involved in critical metabolic processes.
Case Study: Inhibition of Proteasome Activity
A study demonstrated that this compound effectively inhibits proteasome activity in vitro. This inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting apoptosis and reducing cell viability.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound.
Pharmacokinetics
Studies on the pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics due to its lipophilicity influenced by fluorine substitution. This property enhances its potential bioavailability when administered as a therapeutic agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing (3-(difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid via Suzuki-Miyaura coupling?
Methodological Answer: The Suzuki-Miyaura coupling reaction is widely used for aryl boronic acid synthesis. For analogous structures, optimized conditions include:
- Catalyst : PdCl₂(dppf)₂ or Pd(PPh₃)₄ (0.5–2 mol% catalyst loading) .
- Base : Na₂CO₃ (2–3 equivalents) in a DME/H₂O solvent system (3:1 ratio) .
- Temperature : 70–80°C for 12–24 hours under inert atmosphere .
- Boronate precursor : Bis(pinacolato)diboron for initial borylation of halogenated intermediates .
Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reaction, which may lead to deboronation or side-product formation.
Q. How can researchers purify and characterize this boronic acid compound?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures to isolate the product .
- Characterization :
- NMR : Confirm structure via ¹H NMR (expected signals: δ 7.4–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for difluoromethoxy groups) and ¹⁹F NMR (distinct peaks for -OCF₂H and aromatic fluorine) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can this compound be utilized in designing bioactive analogs for tubulin polymerization inhibition?
Methodological Answer:
Q. What strategies resolve contradictions in binding affinity data between this compound and carbohydrate derivatives (e.g., sialic acid)?
Methodological Answer:
- pH-Dependent Binding Analysis : Perform ¹¹B NMR titrations at varying pH (5.0–9.0) to detect trigonal vs. tetrahedral boronate ester formation. Note: Binding constants (K) for sialic acid may decrease at higher pH due to intramolecular B–N coordination .
- Competitive Binding Assays : Compare K values with glucose or galactose using isothermal titration calorimetry (ITC) to assess selectivity .
- Computational Modeling : Simulate boronate-carbohydrate interactions using DFT to identify stabilizing interactions (e.g., hydrogen bonding with Neu5Ac’s amide group) .
Q. How can researchers address instability issues of this boronic acid during storage or reaction?
Methodological Answer:
- Stabilization Techniques :
- Degradation Monitoring : Track boronic acid integrity via ¹¹B NMR (δ 18–22 ppm for boronate esters vs. δ 28–32 ppm for free boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
